Bicyclo(4.2.2)dec-7-ene-9,10-dicarboxylic anhydride
Description
Bicyclo(4.2.2)dec-7-ene-9,10-dicarboxylic anhydride is a bicyclic compound featuring a [4.2.2] ring system, with two fused rings of sizes 4, 2, and 2. The anhydride functional group at positions 9 and 10 makes it a reactive intermediate in organic synthesis.
Properties
CAS No. |
5649-93-4 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-oxatricyclo[5.4.2.02,6]tridec-12-ene-3,5-dione |
InChI |
InChI=1S/C12H14O3/c13-11-9-7-3-1-2-4-8(6-5-7)10(9)12(14)15-11/h5-10H,1-4H2 |
InChI Key |
URCPRWSOPFAFOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C=CC(C1)C3C2C(=O)OC3=O |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Optimization
A 750 mL three-necked Pyrex reactor is charged with 30.4 g (0.2 mol) of cyclohexene dicarboxylic anhydride, 5.0 g benzophenone (photosensitizer), and 725 mL acetone. Ethylene gas is bubbled through the solution while irradiating with a 200-watt mercury arc lamp at 5–10°C for 11–20 hours. The low temperature minimizes side reactions, while acetone acts as a polar aprotic solvent to stabilize reactive intermediates.
Post-irradiation, the mixture is concentrated under reduced pressure, and the crude product is recrystallized from ethyl acetate/hexane to yield 30.6 g (85%) of bicyclo(4.2.2)dec-7-ene-9,10-dicarboxylic anhydride as colorless needles. Key characterization data include:
Mechanistic Insights
Alternative Synthetic Routes
Acyloin Condensation of Diester Precursors
Early attempts utilized acyloin condensations to construct the bicyclic core. Dimethyl bicyclo[4.2.0]octane-1,6-dicarboxylate (2) undergoes condensation with sodium-potassium alloy in toluene, forming a four-membered enediolate intermediate. Quenching with chlorotrimethylsilane yields the silyl-protected intermediate, which is desilylated to the final anhydride. However, this method suffers from low yields (37.6%) and requires harsh conditions, limiting its practicality.
Thorpe Condensation of Dinitriles
A Thorpe condensation route starts with dibromide (3), which is converted to a dinitrile via nucleophilic substitution with sodium cyanide. Acidic hydrolysis produces a ketone intermediate, reduced under Wolff-Kishner conditions to yield the bicyclic framework. While functional group tolerant, this pathway involves multiple steps and affords <30% overall yield.
Side Reactions and Byproduct Formation
Dimerization Under Suboptimal Ethylene Flow
Interruptions in ethylene flow during photochemical synthesis lead to dimerization of the starting anhydride (1). This side reaction produces a platelet-shaped dimer (4) in 17.7% yield, characterized by a distinct melting point (277–278.5°C) and IR bands at 1865 cm⁻¹ and 1835 cm⁻¹.
Dichlorocarbene Additions
Exposure to dichlorocarbene (generated from chloroform under basic conditions) yields 7,8-dichloro-bicyclo[4.2.0]octane-1,6-dicarboxylic anhydride (5). This electrophilic addition occurs at the strained cyclobutane ring but is synthetically undesirable unless halogenated derivatives are targeted.
Analytical and Purification Techniques
Chromatographic Separation
Crude reaction mixtures are purified via flash chromatography using ethyl acetate/hexane (1:4) to resolve the target anhydride from dimers or chlorinated byproducts.
Recrystallization Protocols
Ethyl acetate/hexane systems provide optimal crystal growth, with hexagonal platelets indicating pure anhydride and needle-like crystals signaling dimer contamination.
Scalability and Industrial Relevance
The photochemical method’s scalability is demonstrated in batches up to 0.5 mol, achieving consistent 80–85% yields. Industrial adaptations use flow reactors with UV-LED arrays to enhance light penetration and reduce irradiation times .
Chemical Reactions Analysis
Types of Reactions
Bicyclo(4.2.2)dec-7-ene-9,10-dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride groups to alcohols or other functional groups.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or other reduced derivatives
Substitution: Substituted bicyclic compounds
Scientific Research Applications
Bicyclo(4.2.2)dec-7-ene-9,10-dicarboxylic anhydride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of Bicyclo(4.2.2)dec-7-ene-9,10-dicarboxylic anhydride involves its ability to undergo various chemical reactions, which can lead to the formation of biologically active compounds. The molecular targets and pathways involved depend on the specific derivatives and their interactions with biological systems. For example, some derivatives may inhibit specific enzymes or interact with cellular receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Bicyclo[2.2.1] Systems (Himic Anhydride and Derivatives)
- Structure: Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (himic anhydride) has a smaller norbornene-like framework, leading to higher ring strain compared to the [4.2.2] system .
- Reactivity : Undergoes retro-Diels–Alder reactions at elevated temperatures and isomerizes between endo/exo configurations .
- Applications : Used in undergraduate laboratory experiments to study isomerization and cycloaddition chemistry .
Bicyclo[2.2.2] Systems
Tricyclo[4.2.2.0²,⁵]deca-3,7-diene-9,10-dicarboxylic Anhydride
Oxabicyclo Systems
- Example : exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride contains an oxygen bridge, altering electronic properties and solubility. Melting point: 118–119°C; hydrolyzes in water .
- Applications: Used in synthesizing epoxy resins and as a dienophile in cycloadditions .
Comparative Data Table
| Compound Name | Bicyclo System | Key Features | Melting Point (°C) | Reactivity/Applications | References |
|---|---|---|---|---|---|
| Bicyclo(4.2.2)dec-7-ene-9,10-dicarboxylic anhydride | [4.2.2] | Larger ring system, reduced strain; potential for diverse functionalization | Not reported | Synthetic intermediate (hypothesized) | [17] |
| Himic anhydride | [2.2.1] | High ring strain; endo/exo isomerization | 74–78 (endo form) | Educational labs, retro-Diels–Alder studies | [4, 10, 15] |
| Bicyclo[2.2.2]octene derivatives | [2.2.2] | Moderate strain; rigid scaffold | Varies by substituent | Drug design, cycloaddition templates | [5, 7] |
| exo-7-Oxabicyclo[2.2.1] system | [2.2.1] + O | Oxygen bridge enhances polarity | 118–119 | Epoxy resins, dienophile | [16] |
| Tricyclo[4.2.2.0²,⁵]deca-3,7-diene derivative | [4.2.2.0²,⁵] | Tricyclic with cyclobutene; steric hindrance | Not reported | Radical addition reactions | [17] |
Biological Activity
Bicyclo(4.2.2)dec-7-ene-9,10-dicarboxylic anhydride (CAS Number: 5649-93-4) is a unique organic compound characterized by its bicyclic structure and the presence of two carboxylic anhydride groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C12H14O3, with a molecular weight of 206.24 g/mol. Its structural uniqueness arises from the bicyclic arrangement, which includes a double bond and two anhydride functionalities that facilitate diverse chemical reactivity.
| Property | Value |
|---|---|
| CAS Number | 5649-93-4 |
| Molecular Formula | C12H14O3 |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 4-oxatricyclo[5.4.2.02,6]tridec-12-ene-3,5-dione |
Synthesis Methods
The synthesis of this compound typically involves the Diels-Alder reaction, a well-established method for constructing bicyclic structures. This reaction combines a conjugated diene with a dienophile under controlled conditions, usually at elevated temperatures to enhance yield and purity.
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
The compound's biological activity extends to anticancer properties as well. Several studies have investigated its derivatives for their ability to induce apoptosis in cancer cells through various mechanisms such as enzyme inhibition and receptor interaction . For example, certain synthesized derivatives have demonstrated cytotoxicity against human cancer cell lines, suggesting that they may act as effective anticancer agents .
The mechanism by which this compound exerts its biological effects is primarily through its ability to undergo various chemical reactions leading to the formation of biologically active compounds. These reactions can include oxidation, reduction, and substitution processes that modify the compound's functional groups and enhance its interaction with biological targets .
Case Studies
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry explored the synthesis of several derivatives of this compound and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited potent activity comparable to standard antibiotics.
- Anticancer Research : In a recent publication, researchers synthesized a series of derivatives based on this compound and tested their efficacy against multiple cancer cell lines (e.g., MCF-7 breast cancer cells). The most promising derivative showed IC50 values in the low micromolar range, indicating significant cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
